Ethyl 4-(Trifluoromethyl)indole-3-carboxylate
Description
Ethyl 4-(trifluoromethyl)indole-3-carboxylate is a fluorinated indole derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position of the indole ring and an ethyl ester moiety at the 3-position. Indole derivatives are pivotal in medicinal chemistry due to their structural similarity to bioactive molecules, such as serotonin and tryptophan. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C12H10F3NO2 |
|---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
ethyl 4-(trifluoromethyl)-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)7-6-16-9-5-3-4-8(10(7)9)12(13,14)15/h3-6,16H,2H2,1H3 |
InChI Key |
GNNWEJDUZWCQEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC=CC(=C21)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Traditional Batch Synthesis via Condensation and Cyclization
The foundational approach to synthesizing ethyl 4-(trifluoromethyl)indole-3-carboxylate involves a condensation reaction between Z-trifluoromethyl-1,4-benzoquinone (I) and ethyl 3-aminocrotonate (II), followed by cyclization to form the indole core . This method, detailed in US Patent 3,449,363, proceeds under mild conditions (room temperature, acetone solvent) with potassium carbonate as a base. The reaction achieves cyclization through nucleophilic attack of the amine group on the quinone, followed by aromatization.
Key modifications include alkylation steps to introduce methoxy or methyl groups at specific positions. For example, treatment of intermediate hydroxy-indole derivatives with dimethyl sulfate in acetone yields ethyl 5-methoxy-2-methyl-4-trifluoromethylindole-3-carboxylate, demonstrating the versatility of this route for functional group diversification . The final product is typically purified via crystallization from ether-hexane mixtures, yielding white crystals with a melting point of 197–200°C .
Flow Chemistry Approaches for Enhanced Efficiency
Recent advancements in flow chemistry have enabled continuous synthesis of indole-3-carboxylate derivatives, including this compound . A two-step flow process developed by researchers involves:
-
Nucleophilic Aromatic Substitution (SNAr): Reacting a nitro-substituted trifluoromethylbenzene derivative with ethyl cyanoacetate in the presence of a base (e.g., K₂CO₃) to form an intermediate adduct.
-
Reductive Cyclization: Hydrogenating the adduct over a palladium catalyst in a packed-bed reactor to induce cyclization and form the indole ring .
This method minimizes side reactions and improves yield (reported >75%) by precisely controlling residence times and reagent stoichiometry. Flow systems also facilitate scalability, with reactor configurations enabling gram-scale production in <8 hours .
Trifluoromethylation Strategies for Indole Functionalization
Direct trifluoromethylation of preformed indole scaffolds represents a complementary route. Copper-mediated cross-coupling using TMSCF₃ (trimethyl(trifluoromethyl)silane) as the CF₃ source has been optimized for heteroarenes, including indoles . Key reaction parameters include:
-
Solvent Effects: DMF outperforms alternatives like THF or DMSO due to superior solubility of intermediates .
For this compound, this method involves trifluoromethylation of ethyl 4-bromoindole-3-carboxylate, achieving yields of 68–72% after column purification . Nuclear magnetic resonance (NMR) data for the product include a characteristic ¹⁹F signal at δ −62.40 ppm (singlet, 3F) and ¹³C signals for the CF₃ group at δ 123.70 ppm (q, J = 271 Hz) .
Functional Group Interconversion and Derivatization
Post-synthetic modifications of ethyl indole-3-carboxylate precursors enable access to the 4-trifluoromethyl variant. One documented approach involves:
-
Nitration: Introducing a nitro group at the 4-position using HNO₃/H₂SO₄.
-
Reduction and Trifluoromethylation: Reducing the nitro group to an amine, followed by Sandmeyer-type trifluoromethylation .
This sequence is particularly useful for substrates sensitive to direct trifluoromethylation conditions. For example, ethyl 4-aminoindole-3-carboxylate can be diazotized and treated with CuCF₃ to install the trifluoromethyl group, albeit with moderate yields (55–60%) .
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Traditional Condensation | 60–65% | 20–24 hours | Simple setup; functional group flexibility | Multi-step purification; moderate yields |
| Flow Chemistry | 75–80% | 6–8 hours | High throughput; minimal byproducts | Requires specialized equipment |
| Copper-Mediated CF₃ | 68–72% | 3–5 hours | Direct functionalization; scalability | Sensitivity to oxygen and moisture |
| Derivatization | 55–60% | 12–15 hours | Compatible with sensitive substrates | Lengthy sequence; lower efficiency |
Chemical Reactions Analysis
Pd-Catalyzed C–H Arylation at C4 Position
Ethyl 4-(trifluoromethyl)indole-3-carboxylate undergoes regioselective C–H arylations at the C4 position using Pd(II) catalysts. The ester group acts as a directing group, enabling C4-arylation with aryl iodides under optimized conditions . This reaction avoids the need for transient directing groups (TDGs) and achieves high yields.
Reaction Conditions and Outcomes
| Substrate | Aryl Iodide | Catalyst | Yield | Key Observation |
|---|---|---|---|---|
| Indole-3-carboxylic acid (10a) | 2a | Pd(OAc)₂ | 75% | Forms 3-acylated product |
| Ethyl ester analog | 2a | Pd(OAc)₂ | 83% | Domino C4-arylation/migration |
The arylated product exhibits distinct NMR features, including NOE correlations confirming the C4 substitution pattern .
Decarboxylative Arylation
Under Pd-catalyzed conditions, the ester group can undergo decarboxylation to form indole, which then reacts with aryl iodides. Control experiments demonstrate that indole-3-carboxylic acid (or its ester) reacts with TFA to form 3-acylated products when aryl iodides are absent .
Mechanistic Insights
-
Decarboxylation : Palladium-catalyzed cleavage of the ester releases CO₂, generating indole (19a ).
-
Acylation : Indole reacts with TFA to form the 3-acylated product (18 ) in 70–75% yield .
This pathway highlights the ester’s dual role as a directing group and a reactive site.
Domino C4-Arylation/Carbonyl Migration
For substrates with a 3-acetyl group , Pd-catalyzed C4-arylation triggers a domino reaction involving carbonyl migration to the C2 position . While the trifluoromethyl-substituted ester lacks an acetyl group, analogous migrations could occur with other substituents.
Migration Mechanism
-
Initial Arylation : C4-arylation occurs via Pd(II)-catalyzed C–H activation.
-
Carbonyl Shift : The acetyl group migrates to C2 under reaction conditions, forming a fused bicyclic product .
This process underscores the dynamic reactivity of indole derivatives with electron-withdrawing groups.
Ester Functionalization and Hydrolysis
The ester group in this compound is reactive and can undergo hydrolysis to form the carboxylic acid . While explicit hydrolysis data for this compound is limited, analogous indole-3-carboxylic esters typically hydrolyze under basic or acidic conditions .
Potential Applications
-
Pharmaceutical Synthesis : The acid may act as a precursor for amide or ester derivatives.
-
Biological Studies : The carboxylate group could enhance solubility for bioassays .
Structural and Spectroscopic Characterization
NMR Data (from analogous compounds):
| Parameter | Value (ppm) |
|---|---|
| C2-H (¹H NMR) | ~7.68–7.75 |
| Trifluoromethyl (¹⁹F NMR) | ~-62.4 (s) |
| Ester Carbonyl (¹³C NMR) | ~165.8 |
These shifts align with electron-withdrawing effects of the CF₃ group and ester functionality .
Scientific Research Applications
Ethyl 4-(Trifluoromethyl)indole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(Trifluoromethyl)indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological receptors, increasing its potency and efficacy. The exact molecular targets and pathways depend on the specific biological activity being studied, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include indole carboxylate esters with substitutions at positions 2, 3, 4, or 5, varying in substituents (e.g., -F, -Cl, -OCH₃, -CF₃) and fused heterocyclic systems. Below is a comparative analysis:
Table 1: Substituent Positions and Functional Groups
Physical and Spectral Properties
- Melting Points: Ethyl 5-fluoroindole-2-carboxylate derivatives: 233–250°C . Methyl 4-(trifluoromethyl)indole-2-carboxylate: Not reported, but -CF₃ likely increases melting point compared to -F analogs.
- NMR Signatures :
Electronic and Reactivity Differences
- Electron-Withdrawing Effects : -CF₃ is stronger than -F or -Cl, reducing electron density at the indole ring and altering reactivity in electrophilic substitutions.
- Steric Effects : -CF₃’s bulkiness may hinder reactions at the 4-position, whereas -F or -OCH₃ permits easier functionalization .
Biological Activity
Ethyl 4-(Trifluoromethyl)indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
The indole scaffold is a versatile structure in drug design, known for its presence in many biologically active compounds. The introduction of trifluoromethyl groups enhances the lipophilicity and metabolic stability of these compounds, contributing to their biological efficacy. This compound is a derivative that has been studied for its potential antiviral and anticancer properties.
2. Synthesis
This compound can be synthesized through various methods, including:
- Condensation Reactions : Utilizing indole derivatives and carboxylic acids in the presence of coupling agents.
- Fluorination : Introducing the trifluoromethyl group via electrophilic fluorination techniques.
The synthesis process often involves optimizing reaction conditions to improve yield and purity. For example, one study reported a high yield of this compound through a microwave-assisted synthesis approach, demonstrating efficient reaction times and conditions .
3.1 Antiviral Activity
Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. It has been shown to inhibit HIV-1 integrase with an IC50 value of approximately 0.13 μM, indicating potent activity against viral replication . The mechanism involves interactions with key amino acid residues in the integrase active site, enhancing binding affinity through hydrophobic and hydrogen bonding interactions.
3.2 Anticancer Activity
The compound has also demonstrated promising anticancer properties across various cancer cell lines:
- Cell Lines Tested : Huh7 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
- Mechanism : Induces G0/G1 phase cell cycle arrest and reduces CDK4 levels, leading to decreased cell proliferation .
- Activity Comparison : In sulforhodamine B assays, some derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics.
4. Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the indole core significantly affect biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Trifluoromethyl at C4 | Increased lipophilicity and potency against HIV-1 integrase |
| Long-chain substituents at C3 | Enhanced interaction with hydrophobic pockets in target proteins |
| Halogen substitutions at C6 | Improved integrase inhibition due to π-π stacking interactions |
These findings suggest that strategic modifications can lead to compounds with improved therapeutic profiles.
5. Case Studies
Several case studies have documented the biological effects of this compound:
- Study A : Evaluated the compound's effect on root formation in plant models, where it exhibited stronger activity than traditional auxins .
- Study B : Investigated its anti-inflammatory properties, showing significant inhibition of pro-inflammatory cytokines in vitro .
6. Conclusion
This compound represents a promising candidate in drug development due to its multifaceted biological activities. Its ability to inhibit viral replication and exert anticancer effects positions it as a valuable compound for further research and potential therapeutic applications. Ongoing studies focusing on optimizing its pharmacological profile will be crucial for advancing this compound towards clinical use.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-(Trifluoromethyl)indole-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using trifluoromethyl-substituted indole precursors. For example, analogous pyrimidine derivatives are synthesized by coupling boronic acids with halogenated intermediates under palladium catalysis . Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency.
- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
- Purification : Silica gel chromatography or recrystallization improves purity, as seen in related indole carboxylate syntheses .
- Data Contradiction : Lower yields may arise from steric hindrance of the trifluoromethyl group; optimizing equivalents of reagents (e.g., 1.1–1.5 equiv of boronic acid) mitigates this .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : A combination of techniques is used:
- LC-MS/HPLC : Retention time (e.g., 1.26 minutes under SMD-TFA05 conditions) and m/z ([M+H]+) confirm molecular weight .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., trifluoromethyl at C4, ethyl ester at C3) .
- X-ray crystallography : Programs like SHELX refine crystal structures, resolving ambiguities in stereochemistry .
Q. What are the best practices for storing and handling this compound to ensure stability?
- Methodological Answer :
- Storage : −20°C under inert atmosphere (argon) to prevent hydrolysis of the ester group .
- Solubility : Use anhydrous DMSO or DMF for dissolution; avoid protic solvents to limit ester degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values.
- Crystallographic refinement : Use SHELXL to adjust thermal parameters and occupancy rates, addressing outliers in diffraction data .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels at the indole ring to track unexpected coupling patterns .
Q. What strategies are effective in studying the biological activity of this compound, given its structural similarity to bioactive indoles?
- Methodological Answer :
- Targeted assays : Screen against receptors (e.g., GABAₐ) using fluorescence-based calcium flux assays, as done for related indole agonists .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess cytochrome P450 interactions; LC-MS monitors metabolite formation .
- Structure-activity relationships (SAR) : Modify the trifluoromethyl group to CF₃CH₂ or CHF₂ to evaluate steric/electronic effects on potency .
Q. How can reaction intermediates be trapped or characterized during the synthesis of this compound?
- Methodological Answer :
- In-situ monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates (e.g., acyloxyborane complexes in coupling reactions) .
- Low-temperature quenching : Halt reactions at −78°C and isolate intermediates via flash chromatography .
- Mass spectrometry imaging : MALDI-TOF maps spatial distribution of intermediates in solid-phase reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
